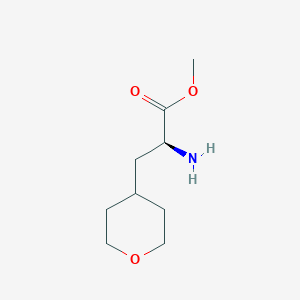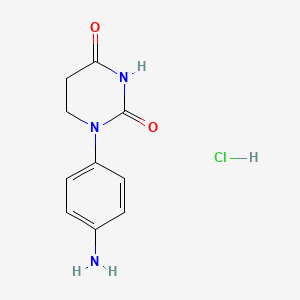
Potassium trifluoro(3-methoxy-2-methylphenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-methoxy-2-methylphenyl)borate is an organoboron compound that has gained attention due to its stability and versatility in various chemical reactions. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methoxy-2-methylphenyl)borate can be synthesized through the reaction of 3-methoxy-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolving 3-methoxy-2-methylphenylboronic acid in a suitable solvent such as methanol.
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and washing with cold methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Potassium trifluoro(3-methoxy-2-methylphenyl)borate undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Alcohols or amines.
科学的研究の応用
Potassium trifluoro(3-methoxy-2-methylphenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Used in the development of pharmaceuticals and drug discovery.
Industry: Employed in the production of fine chemicals and materials science.
作用機序
The mechanism of action of potassium trifluoro(3-methoxy-2-methylphenyl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 2-methylthiophenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methoxy-2-methylphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules that may not be easily accessible using other organoboron compounds.
特性
分子式 |
C8H9BF3KO |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
potassium;trifluoro-(3-methoxy-2-methylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-7(9(10,11)12)4-3-5-8(6)13-2;/h3-5H,1-2H3;/q-1;+1 |
InChIキー |
YOBHZPGPGVMTIL-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C(=CC=C1)OC)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)


![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)

![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)

![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)

![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
